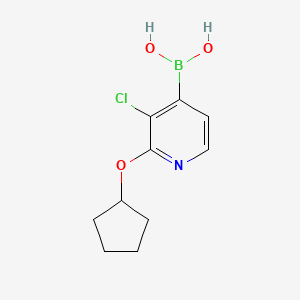

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is a chemical compound with the molecular formula C10H13BClNO3 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

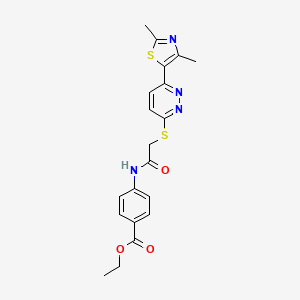

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid consists of a pyridine ring substituted with a chloro group at the 3-position, a cyclopentyloxy group at the 2-position, and a boronic acid group at the 4-position .Scientific Research Applications

-

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

-

Preparation of HIV-1 Protease Inhibitors

-

Potential Cancer Therapeutics

- Field : Medicinal Chemistry

- Application : This compound is used in the development of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not provided in the source .

-

Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions

- Field : Organic Chemistry

- Application : This compound can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not provided in the source .

-

Regioselective Suzuki-Miyaura Coupling

-

Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation

- Field : Organic Chemistry

- Application : This compound can be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not provided in the source .

-

Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions

- Field : Organic Chemistry

- Application : This compound can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not provided in the source .

-

Regioselective Suzuki-Miyaura Coupling

-

Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation

- Field : Organic Chemistry

- Application : This compound can be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not provided in the source .

Future Directions

Boronic acids and their derivatives, such as 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid, are gaining interest in the field of medicinal chemistry. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that there is potential for further exploration and development of boronic acid derivatives in the future.

properties

IUPAC Name |

(3-chloro-2-cyclopentyloxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-9-8(11(14)15)5-6-13-10(9)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXRYHFVOOMDCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OC2CCCC2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B2629973.png)

![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)

![6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2629979.png)

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2629985.png)

![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)